Benzeneethanamine, 4-(dihydroxyamino)-
Overview
Description
Benzeneethanamine, 4-(dihydroxyamino)-, also known as 4-(dihydroxyamino)benzeneethanamine, is an organic compound with the molecular formula C8H12N2O2. This compound is characterized by the presence of a benzene ring attached to an ethanamine group, with a dihydroxyamino substituent at the para position of the benzene ring. It is a derivative of phenethylamine and is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 4-(dihydroxyamino)- can be achieved through several synthetic routes. One common method involves the nitration of benzeneethanamine followed by reduction. The nitration process introduces a nitro group at the para position of the benzene ring, which is subsequently reduced to a dihydroxyamino group using reducing agents such as iron powder and hydrochloric acid.
Another synthetic route involves the direct hydroxylation of benzeneethanamine using hydroxylating agents like hydrogen peroxide in the presence of a catalyst. This method requires careful control of reaction conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of Benzeneethanamine, 4-(dihydroxyamino)- typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The choice of reducing agents and catalysts is optimized to minimize by-products and enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 4-(dihydroxyamino)- undergoes various chemical reactions, including:
Oxidation: The dihydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzeneethanamine derivatives depending on the reagents used.
Scientific Research Applications
Benzeneethanamine, 4-(dihydroxyamino)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 4-(dihydroxyamino)- involves its interaction with various molecular targets. The dihydroxyamino group can participate in hydrogen bonding and electron transfer reactions, influencing the activity of enzymes and receptors. The compound’s effects are mediated through its interaction with specific proteins and pathways, leading to changes in cellular function and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A parent compound with similar structural features but lacking the dihydroxyamino group.
4-Nitrobenzeneethanamine: A compound with a nitro group instead of a dihydroxyamino group.
4-Aminobenzeneethanamine: A compound with an amino group at the para position.
Uniqueness
Benzeneethanamine, 4-(dihydroxyamino)- is unique due to the presence of the dihydroxyamino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-(2-aminoethyl)-N,N-dihydroxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4,11-12H,5-6,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUSXUOFZQHCQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)N(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901292633 | |
Record name | 4-(dihydroxyamino)benzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901292633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-06-1 | |
Record name | 4-(dihydroxyamino)benzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884495-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(dihydroxyamino)benzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901292633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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